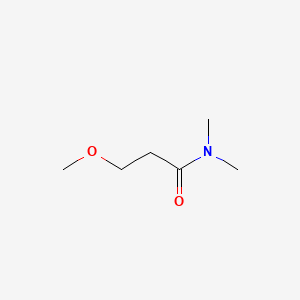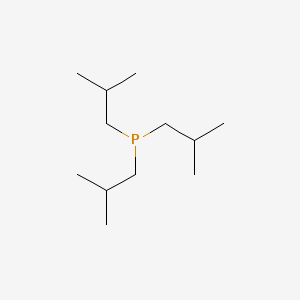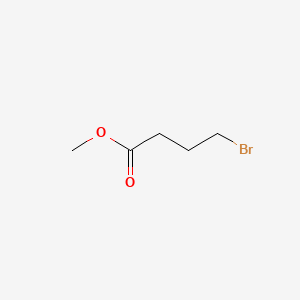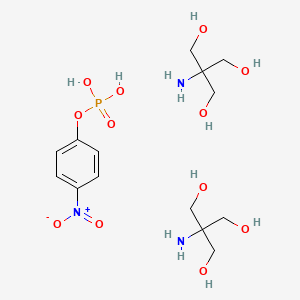![molecular formula C10H7NO2S B1585536 1,8-萘并[1,8-cd]硫代吗啉-2,4(1H,3H)-二酮 CAS No. 603-72-5](/img/structure/B1585536.png)
1,8-萘并[1,8-cd]硫代吗啉-2,4(1H,3H)-二酮
描述
1,8-Naphthosultam, also known as 1,8-Naphthalenesultam, is a heterocyclic organic compound with the molecular formula C₁₀H₇NO₂S. It consists of a naphthalene ring system fused with a sultam group. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
科学研究应用
1,8-Naphthosultam has a wide range of applications in scientific research:
Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used as a pharmacophore in the development of anti-methicillin-resistant Staphylococcus aureus (MRSA) agents.
Materials Science: It is utilized in the development of fluorescent dyes and optical materials.
Biological Research: The compound’s derivatives are studied for their potential use in bioimaging and as molecular probes.
作用机制
Target of Action
The primary target of 1,8-Naphthosultam is the penicillin-binding protein 2a (PBP2a), which plays a crucial role in bacterial cell wall synthesis . This compound has been identified as a novel PBP2a-binding pharmacophore, making it a potential candidate for the treatment of methicillin-resistant Staphylococcus aureus (MRSA) infections .
Mode of Action
1,8-Naphthosultam interacts with its target, PBP2a, by binding to it . This binding inhibits the normal function of PBP2a, which is essential for bacterial cell wall synthesis. The disruption of this process leads to the death of the bacteria, thereby exerting its antibacterial effect .
Biochemical Pathways
It is known that the compound interferes with the bacterial cell wall synthesis pathway by targeting pbp2a . This disruption can lead to downstream effects such as bacterial cell lysis and death.
Result of Action
The molecular and cellular effects of 1,8-Naphthosultam’s action primarily involve the disruption of bacterial cell wall synthesis. By binding to PBP2a, 1,8-Naphthosultam inhibits this crucial process, leading to bacterial cell death .
生化分析
Biochemical Properties
The 1,8-Naphthosultamyl group in 1,8-Naphthosultam has been found to interact with PBP2a, a penicillin-binding protein .
Molecular Mechanism
The molecular mechanism of 1,8-Naphthosultam involves binding to PBP2a, a penicillin-binding protein . This binding could potentially inhibit the function of PBP2a, thereby disrupting the synthesis of the bacterial cell wall and exerting an antibacterial effect .
准备方法
Synthetic Routes and Reaction Conditions
1,8-Naphthosultam can be synthesized through the reaction of 1-naphthylamine-8-sulfonic acid with phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) in the presence of a proton acceptor . The reaction typically involves heating the mixture to facilitate the formation of the sultam ring.
Industrial Production Methods
Industrial production of 1,8-Naphthosultam follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient purification techniques, such as recrystallization, is essential to obtain the desired compound .
化学反应分析
Types of Reactions
1,8-Naphthosultam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sultam group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
相似化合物的比较
Similar Compounds
1,8-Naphthalimide: Another naphthalene derivative with applications in fluorescent dyes and bioimaging.
1,8-Naphthalic Anhydride: Used in the synthesis of various organic compounds and as a precursor to dyes and pigments.
Uniqueness of 1,8-Naphthosultam
1,8-Naphthosultam is unique due to its sultam group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a PBP2a-binding pharmacophore makes it particularly valuable in the development of anti-MRSA agents .
属性
IUPAC Name |
2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-14(13)9-6-2-4-7-3-1-5-8(11-14)10(7)9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBYPSNNFBRLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NS(=O)(=O)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209060 | |
| Record name | 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-72-5 | |
| Record name | 2H-Naphth[1,8-cd]isothiazole, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-naphth[1,8-cd]isothiazole 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


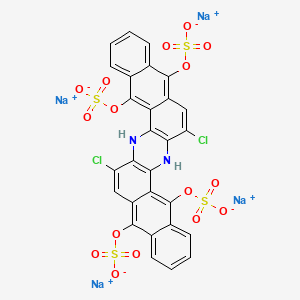



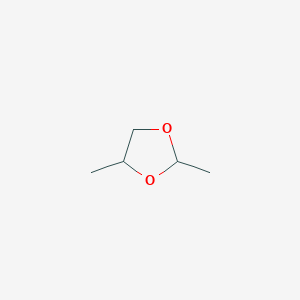


![2-[(4-Chloro-2-nitrophenyl)azo]-N-(4-ethoxyphenyl)-3-oxobutyramide](/img/structure/B1585461.png)

